molecular formula C20H21Cl2N3O2 B612182 6-((2-(dimethylamino)ethyl)amino)-3-hydroxy-7H-indeno(2,1-c)quinolin-7-one dihydrochloride CAS No. 174634-09-4

6-((2-(dimethylamino)ethyl)amino)-3-hydroxy-7H-indeno(2,1-c)quinolin-7-one dihydrochloride

Numéro de catalogue B612182
Numéro CAS: 174634-09-4
Poids moléculaire: 406.31
Clé InChI: HAYAYGFVSIWSGQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a quinoline derivative. Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in many areas, including medicine, food, catalysts, dyes, materials, refineries, and electronics .


Chemical Reactions Analysis

Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . The specific chemical reactions involving this compound are not detailed in the sources I found.

Applications De Recherche Scientifique

Application in Oncology

Specific Scientific Field

The specific scientific field of this application is Oncology , which is the study of cancer.

Methods of Application or Experimental Procedures

The antitumor activities of TAS-103 were examined by flow cytometric (FCM) analysis of DNA integrity of tumor cells . This was compared with those of five other investigational new drugs and 31 clinically available anticancer agents . The concentrations of clinically available anticancer agents were set at one-tenth of the peak plasma concentration (PPC) of the clinically recommended doses .

Results or Outcomes

By defining a 30% or more reduction in the integrated diploid peak as effective and a 60% or more reduction as definitely effective, TAS-103 at 5 μg/ml (7n) showed significantly higher effective rates and definitely effective rates than those of all other investigational new drugs, as well as almost all clinically available anticancer agents, against various malignancies, including non-small cell lung cancer, brain tumor and renal cancer . These results strongly suggest that TAS-103 will be expected to show excellent antitumor activities against a wide range of human tumors .

Application in Colorectal Cancer Treatment

Specific Scientific Field

The specific scientific field of this application is Oncology , specifically the treatment of Colorectal Cancer .

Summary of the Application

TAS-103 dihydrochloride has shown significant antitumor activity against colorectal cancer . It has been found to be more effective than conventional anticancer agents used for treating this type of cancer .

Methods of Application or Experimental Procedures

The antitumor activity of TAS-103 was evaluated in comparison with conventional anticancer agents used for colorectal cancer treatment . The effectiveness of TAS-103 was also tested in combination with Cisplatin (CDDP) , a commonly used chemotherapy drug .

Results or Outcomes

TAS-103 showed the strongest antitumor activity among the conventional anticancer agents for colorectal cancer . Furthermore, the combination with CDDP augmented the antitumor activity of TAS-103, indicating that CDDP is one of the most potent candidates to be used in combination with TAS-103 .

Application in Lung Cancer Treatment

Specific Scientific Field

The specific scientific field of this application is Oncology , specifically the treatment of Lung Cancer .

Summary of the Application

TAS-103 dihydrochloride has shown significant antitumor activity against various malignancies, including non-small cell lung cancer . It has been found to be more effective than other investigational new drugs and almost all clinically available anticancer agents .

Results or Outcomes

By defining a 30% or more reduction in the integrated diploid peak as effective and a 60% or more reduction as definitely effective, TAS-103 at 5 μg/ml (7n) showed significantly higher effective rates and definitely effective rates than those of all other investigational new drugs, as well as almost all clinically available anticancer agents, against non-small cell lung cancer . These results strongly suggest that TAS-103 will be expected to show excellent antitumor activities against a wide range of human tumors .

Propriétés

IUPAC Name

6-[2-(dimethylamino)ethylamino]-3-hydroxyindeno[2,1-c]quinolin-7-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2.2ClH/c1-23(2)10-9-21-20-18-17(13-5-3-4-6-14(13)19(18)25)15-8-7-12(24)11-16(15)22-20;;/h3-8,11,24H,9-10H2,1-2H3,(H,21,22);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAYAYGFVSIWSGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1=NC2=C(C=CC(=C2)O)C3=C1C(=O)C4=CC=CC=C43.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20938538
Record name 6-((2-(Dimethylamino)ethyl)amino)-3-hydroxy-7H-indeno(2,1-c)quinolin-7-one dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20938538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((2-(dimethylamino)ethyl)amino)-3-hydroxy-7H-indeno(2,1-c)quinolin-7-one dihydrochloride

CAS RN

174634-09-4
Record name TAS 103
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174634094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-((2-(Dimethylamino)ethyl)amino)-3-hydroxy-7H-indeno(2,1-c)quinolin-7-one dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20938538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TAS-103
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X260YUP2P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
45
Citations
M Yoshida, Y Kabe, T Wada, A Asai, H Handa - Molecular pharmacology, 2008 - ASPET
6-((2-(Dimethylamino)ethyl)amino)-3-hydroxy-7H-indeno(2,1-c)-quinolin-7-one dihydrochloride (TAS-103) is a quinoline derivative that displays antitumor activity in murine and human …
Number of citations: 21 molpharm.aspetjournals.org
Y Aoyagi, T Kobunai, T Utsugi… - Japanese journal of …, 2000 - Wiley Online Library
6‐[[2‐(Dimethylamino)ethyl]amino]‐3‐hydroxy‐7H‐indeno[2,1‐c]quinol in‐7‐one dihydrochloride (TAS‐103) is a novel anticancer agent that was developed to target both …
Number of citations: 8 onlinelibrary.wiley.com
K Shimizu, M Takada, T Asai, K Kuromi… - Biological and …, 2002 - jstage.jst.go.jp
MATERIALS AND METHODS Materials TAS-103 is the product of Taiho Pharmaceutical Co., Ltd.(Tokushima, Japan). Dipalmitoylphosphatidylcholine (DPPC) was a gift from Nippon …
Number of citations: 10 www.jstage.jst.go.jp
T Ohyama, Y Li, T Utsugi, S Irie… - Japanese journal of …, 1999 - Wiley Online Library
TAS‐103 (6‐[[2‐(dimethylamino)ethyl]amino]‐3‐hydroxy‐7H‐indeno[2,1‐c]quinolin‐7‐one dihydrochloride), a dual topoisomerase (topo) inhibitor, was developed as an anticancer …
Number of citations: 20 onlinelibrary.wiley.com
K Ishida, T Asao - Biochimica et Biophysica Acta (BBA)-Molecular Basis …, 2002 - Elsevier
The objective of our study was to investigate the self-association and DNA-binding properties of the DNA topoisomerases I (Topo I) and II (Topo II) dual inhibitor: 6-[[2-(dimethylamino)…
Number of citations: 48 www.sciencedirect.com
T Sunami, K Nishio, F Kanzawa, K Fukuoka… - Cancer chemotherapy …, 1999 - Springer
Purpose: TAS-103 [6-((2-(dimethylamino) ethyl)amino)-3-hydroxy-7H-indeno(2,1-c)quinolin-7-one dihydrochloride] is a newly synthesized dual inhibitor of topoisomerase I and II. Since …
Number of citations: 25 link.springer.com
S Fujimoto - Biological and Pharmaceutical Bulletin, 2007 - jstage.jst.go.jp
TAS-103, 6-[[2-(dimethylamino) ethyl] amino]-3-hydroxy-7H-indeno-[2, 1-c] quinolin-7-one dihydrochloride, is a dual topoisomerases I and II inhibitor. Antitumor activities of TAS-103 …
Number of citations: 28 www.jstage.jst.go.jp
F Shuichi - Biological & Pharmaceutical Bulletin, 2007 - cir.nii.ac.jp
TAS-103, 6-[[2-(dimethylamino) ethyl] amino]-3-hydroxy-7H-indeno-[2, 1-c] quinolin-7-one dihydrochloride, is a dual topoisomerases I and II inhibitor. Antitumor activities of TAS-103 …
Number of citations: 0 cir.nii.ac.jp
T Tsunoda, H Tanimura, H Yamaue, K Ishimoto… - Anticancer …, 2001 - europepmc.org
DNA topoisomerases (Topo) are enzymes that relieve the secondary twist on the DNA strand in the process of DNA synthesis and transcription; therefore they are unique targeting …
Number of citations: 2 europepmc.org
VV Kouznetsov, ARR Bohórquez, LA Saavedra - Synthesis, 2009 - thieme-connect.com
A new series of α-pyridinyl-substituted indeno [2, 1-c] quinoline derivatives was prepared with good yields according to a two-step synthesis. The first and key step involves the formation …
Number of citations: 15 www.thieme-connect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.